5-Chloro-1-(6-methoxynaphthalen-2-YL)pentan-1-one
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Overview
Description
5-Chloro-1-(6-methoxynaphthalen-2-YL)pentan-1-one is a chemical compound with the molecular formula C16H17ClO2 It is known for its unique structure, which includes a chloro group and a methoxy-naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(6-methoxynaphthalen-2-YL)pentan-1-one typically involves the reaction of 6-methoxynaphthalene with a chlorinated pentanone derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(6-methoxynaphthalen-2-YL)pentan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) are used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thioethers.
Scientific Research Applications
5-Chloro-1-(6-methoxynaphthalen-2-YL)pentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(6-methoxynaphthalen-2-YL)pentan-1-one involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(6-methoxynaphthalen-2-YL)butan-1-one: Similar structure but with a shorter carbon chain.
5-Chloro-1-(6-methoxynaphthalen-2-YL)hexan-1-one: Similar structure but with a longer carbon chain.
5-Chloro-1-(6-methoxynaphthalen-2-YL)pentan-2-one: Similar structure but with a different position of the ketone group.
Uniqueness
5-Chloro-1-(6-methoxynaphthalen-2-YL)pentan-1-one is unique due to its specific combination of functional groups and the position of the chloro and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
5-Chloro-1-(6-methoxynaphthalen-2-YL)pentan-1-one is a synthetic organic compound notable for its unique structural features, which include a pentanone backbone and a chloro-substituted naphthalene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C13H13ClO with a molecular weight of approximately 234.68 g/mol. The presence of the chlorine atom at the fifth position of the pentanone and the methoxy group on the naphthalene ring significantly influences its biological properties.
Mechanisms of Biological Activity
Enzyme Interaction : Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors. Such interactions are crucial for understanding its pharmacodynamics and pharmacokinetics. For instance, compounds with similar structures have shown potential in influencing metabolic pathways, which could lead to therapeutic applications.
Anticancer Potential : The methoxy group on the naphthalene ring is associated with enhanced anticancer properties. Research indicates that methoxylated flavones exhibit significant activity against cancer cell lines. For example, compounds structurally related to this compound have been shown to inhibit cell proliferation in various cancer models, indicating potential for further development as anticancer agents .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
5-Bromo-1-(6-methoxynaphthalen-2-YL)pentan-1-one | Bromine substitution instead of chlorine | Potentially similar anti-inflammatory effects |
4-Chloro-1-(6-methoxynaphthalen-2-YL)butan-1-one | Shorter carbon chain | May exhibit different pharmacological profiles |
6-Methoxy-naphthalene | Base structure without substituents | Known for various biological activities |
The structural uniqueness of this compound, particularly its chlorine substitution and pentanone structure, may confer distinct properties compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Inhibition of CYP Enzymes : A study highlighted the ability of methoxylated compounds to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition could enhance the efficacy of co-administered drugs while reducing their toxicity .
- Antiproliferative Effects : In vitro studies demonstrated that related methoxyflavones significantly reduced cell viability in cancer cell lines such as A549 (lung cancer). The IC50 values for these compounds were notably lower than those of conventional chemotherapeutics, suggesting a potent antiproliferative effect .
- Mechanistic Studies : Further investigations into the mechanisms revealed that these compounds could induce apoptosis through mitochondrial pathways, indicating their potential as therapeutic agents against various cancers .
Properties
CAS No. |
918648-47-2 |
---|---|
Molecular Formula |
C16H17ClO2 |
Molecular Weight |
276.76 g/mol |
IUPAC Name |
5-chloro-1-(6-methoxynaphthalen-2-yl)pentan-1-one |
InChI |
InChI=1S/C16H17ClO2/c1-19-15-8-7-12-10-14(6-5-13(12)11-15)16(18)4-2-3-9-17/h5-8,10-11H,2-4,9H2,1H3 |
InChI Key |
GYTVDELVEPOBEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CCCCCl |
Origin of Product |
United States |
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